![molecular formula C13H19NOS B4623045 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide
Overview
Description
The compound belongs to a category of organic compounds known for their varied applications in medicinal chemistry and material science. Compounds with similar structures have been synthesized and analyzed to understand their potential applications and properties.
Synthesis Analysis
Compounds with structures resembling "2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide" are typically synthesized through reactions involving amides and aromatic compounds. For example, the reaction between tryptamine and flurbiprofen, using N,N’-Dicyclohexylcarbodiimide as a coupling agent, has been used to prepare related compounds (Manolov et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as NMR, UV, IR, and mass spectral data. These methods provide insights into the compound's molecular framework, functional groups, and stereochemistry (Manolov et al., 2020).
Chemical Reactions and Properties
Similar compounds exhibit a range of chemical reactions, including reactions with halogens, nucleophilic substitutions, and coupling reactions. Their chemical properties can be influenced by substituents on the aromatic ring or modifications to the amide group (Tumosienė et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various solvents and conditions. For instance, the solubility of related compounds in different solvent mixtures can be determined using the polythermal method, providing insights into their dissolution properties (Pascual et al., 2017).
Chemical Properties Analysis
The chemical properties of such compounds include reactivity towards various chemical agents, stability under different conditions, and potential for forming derivatives. Experimental and modeling studies help in understanding these aspects, including the compound's behavior in chemical reactions and its interaction with biological systems (Pascual et al., 2017).
Scientific Research Applications
Antibacterial Activity
Research into structurally similar compounds, such as azole derivatives synthesized from propanehydrazide, which include the (4-methylphenyl) moiety, indicates potential antibacterial applications. These compounds have shown good antibacterial activity against specific bacterial strains, suggesting that 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide could potentially be explored for its antibacterial properties (Tumosienė et al., 2012).
Antifungal and Antimicrobial Activities
Compounds with thiazole and thiophene moieties, similar to the structure of interest, have been investigated for their antifungal and antimicrobial activities. The synthesis of new derivatives that incorporate these moieties has led to compounds with significant in vitro activity against a range of microbial and fungal pathogens, highlighting a potential research application for 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide in developing new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Activity
The study of compounds featuring the phenylthiophene and propanamide moieties, similar to 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide, has shown promise in anticancer research. For instance, derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione have been evaluated for their cytotoxicity against various cancer cell lines, suggesting the possibility of anticancer applications for structurally related compounds (Gomez-Monterrey et al., 2011).
Material Science Applications
Thiophene-based compounds, related in structure to the chemical of interest, have also found applications in material science, particularly in the synthesis of organic semiconductors and conducting polymers. These materials are utilized in various electronic devices, including organic field-effect transistors and solar cells, indicating a potential area of application for 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide in the development of new materials (Nagaraju et al., 2018).
properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)sulfanylethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(2)13(15)14-8-9-16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTSNIIRGUHLAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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